2-Bromobenzo[d]oxazole-5-thiol
Description
Significance of Benzo[d]oxazole Scaffolds in Organic Synthesis
The benzo[d]oxazole scaffold is a cornerstone in the synthesis of a wide array of organic molecules. nih.gov Its structural rigidity and electronic properties make it an attractive core for developing compounds with specific biological activities. Benzoxazoles are prevalent in medicinal chemistry, forming the central framework for drugs with diverse therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov
The significance of this scaffold is highlighted by its presence in several commercially available drugs, demonstrating its clinical and commercial relevance.
Table 1: Marketed Drugs Containing the Benzoxazole (B165842) Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Flunoxaprofen | Nonsteroidal anti-inflammatory drug (NSAID) |
| Benoxaprofen | Nonsteroidal anti-inflammatory drug (NSAID) |
| Calcimycin | Antibiotic |
| Boxazomycin B | Antibacterial |
| Chlorzoxazone | Muscle relaxant |
Source: nih.gov
Beyond pharmaceuticals, benzoxazole derivatives are key intermediates in the synthesis of new biological materials and advanced polymers, underscoring their broad utility in both medicinal chemistry and material science. nih.govchemimpex.com
Confluence of Thiol and Halogen Functionalities in Molecular Design Principles
The unique character of 2-Bromobenzo[d]oxazole-5-thiol arises from the combined influence of its thiol and bromine functional groups. Each group imparts distinct chemical properties that are highly valued in molecular design.
The thiol (-SH) group is a versatile functional group in drug design. nih.gov Thiols are excellent nucleophiles and can readily participate in a variety of chemical reactions, making them useful for synthesizing more complex molecules. wikipedia.org They can also form stable complexes with metal ions and act as antioxidants by scavenging reactive oxygen species. nih.gov In drug development, the thiol group can serve as a key interaction point with biological targets or as a precursor for creating other sulfur-containing functionalities. nih.govwikipedia.org
The halogen (bromo-) group has also become a critical tool in rational drug design. researchgate.net Covalently bonded halogen atoms, particularly bromine and iodine, can participate in highly directional, non-covalent interactions known as halogen bonds. nih.govnamiki-s.co.jp These interactions occur between the electron-poor region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein's active site. nih.govnamiki-s.co.jp The inclusion of a halogen can therefore enhance a molecule's binding affinity and specificity for its biological target. researchgate.net Furthermore, the bromine atom can serve as a synthetic handle for cross-coupling reactions, allowing for further structural modifications.
The presence of both a nucleophilic thiol group and an electrophilic halogen-bonding bromine atom on the same benzoxazole scaffold provides a dual-functionality platform. This allows for orthogonal chemical modifications and the potential to engage with biological targets through multiple types of interactions, making such molecules highly valuable for creating novel therapeutic agents and functional materials.
Historical Development of Research Pertaining to Benzo[d]oxazole-5-thiol Derivatives
Research into benzoxazole derivatives has a rich history, driven by their wide range of biological activities. nih.gov The synthesis of the core benzoxazole ring and its simple derivatives, like benzo[d]oxazole-2-thiol, has been a subject of study for decades. A common synthetic route involves the reaction of a 2-aminophenol (B121084) derivative with reagents like carbon disulfide. researchgate.net
While specific historical research focused exclusively on this compound is not extensively documented, the development of related isomers provides insight into the synthetic chemistry of this compound class. For instance, the synthesis of its isomer, 5-Bromobenzo[d]oxazole-2-thiol, can be achieved from 2-Amino-4-bromophenol (B1269491) and potassium ethylxanthate. chemicalbook.com The synthesis of various benzoxazole-thiol derivatives often begins with a substituted 2-aminophenol, which is cyclized to form the core structure. researchgate.net Research has progressed to include the synthesis of complex derivatives where the thiol group is used as a nucleophile to attach various side chains, leading to compounds with potential antimicrobial or neuroprotective effects. nih.govresearchgate.net
Current Landscape of Academic Research on this compound
Current academic research does not heavily feature this compound itself, but there is extensive investigation into closely related benzoxazole structures. This suggests that the title compound is a promising, yet under-explored, building block.
Contemporary research on benzoxazole derivatives is focused on several key areas:
Neuroprotective Agents: Scientists are designing and synthesizing novel benzo[d]oxazole-based derivatives as potential treatments for Alzheimer's disease. nih.govresearchgate.net These studies have shown that certain derivatives can protect neuronal cells from amyloid-beta-induced toxicity. nih.govresearchgate.net
Antimicrobial Agents: The development of new antimicrobial agents is a major research thrust. Studies have reported the synthesis of benzoxazole derivatives, particularly those incorporating a thiol or substituted thiol moiety, that exhibit significant activity against various strains of bacteria and fungi. nih.govresearchgate.net
Advanced Organic Synthesis: Researchers are developing innovative synthetic methods using benzoxazole scaffolds. For example, novel one-pot, three-component coupling reactions involving 2-mercaptobenzoxazoles have been established to efficiently create complex heterocyclic systems like 2-iminothiazolines. acs.orgacs.org
Anticancer Agents: The benzoxazole scaffold continues to be a target for the development of new anticancer drugs, with studies exploring their efficacy against various cancer cell lines. nih.gov
Given these active areas of research, this compound represents a valuable starting material. Its bromine and thiol functionalities provide two distinct reaction sites for chemists to build upon, enabling the synthesis of new libraries of compounds for screening as potential drug candidates or advanced materials. chemimpex.com
Table 2: Physicochemical Properties of this compound and a Related Isomer
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 1803799-56-5 | C₇H₄BrNOS | 230.08 | Not available |
| 5-Bromobenzo[d]oxazole-2-thiol | 439607-87-1 | C₇H₄BrNOS | 230.08 | 280-284 |
Source: sigmaaldrich.combldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-5-thiol |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H |
InChI Key |
IWGTVMMDJFJGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)N=C(O2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromobenzo D Oxazole 5 Thiol and Analogues
Strategic Retrosynthetic Analysis and Precursor Selection
A retrosynthetic analysis of the target molecule, 2-Bromobenzo[d]oxazole-5-thiol, reveals several potential synthetic disconnections. The most logical approach involves the formation of the benzoxazole (B165842) ring as a key step. This leads to the primary precursor, a 2-aminophenol (B121084) derivative appropriately substituted with a thiol (or a protected thiol) and a bromine atom.
Retrosynthetic Pathway:
The primary disconnection of the C-N and C-O bonds of the oxazole (B20620) ring points to a 2-aminophenol and a one-carbon electrophilic synthon. The bromine at the 2-position can be introduced either before or after the cyclization.
Disconnection 1 (Post-cyclization bromination): This approach starts with the synthesis of benzo[d]oxazole-5-thiol, followed by selective bromination at the 2-position.
Disconnection 2 (Pre-cyclization bromination): This strategy involves the cyclization of a pre-brominated precursor.
Given the reactivity of the thiol group, a more convergent and widely employed strategy involves the cyclization of a pre-functionalized aminophenol. A plausible retrosynthetic pathway starts with disconnecting the benzoxazole ring, leading to 2-amino-4-bromophenol (B1269491) and a suitable C1 source for the 2-position, which will ultimately be brominated. A known synthetic route for a closely related compound, 5-Bromobenzo[d]oxazole-2-thiol, starts from 2-Amino-4-bromophenol and potassium ethylxanthate, which provides the 2-thiol functionality directly. chemicalbook.com For the target molecule, this compound, a key precursor would be 2-amino-4-mercaptophenol or a protected version thereof.
Key Precursors:
The selection of appropriate precursors is paramount for a successful synthesis. The following are key starting materials for the synthesis of this compound:
| Precursor Name | Chemical Structure | Rationale for Selection |
| 2-Amino-4-bromophenol | O=C1C=C(Br)C=C(N)C1O | Readily available and correctly substituted for the formation of the 5-bromobenzoxazole core. |
| 2-Amino-4-mercaptophenol | O=C1C=C(S)C=C(N)C1O | An ideal precursor that contains both the amino, hydroxyl, and thiol groups in the correct positions. Synthesis of this precursor can be challenging. |
| Carbon disulfide | CS₂ | A common reagent for the introduction of a thiol group at the 2-position of benzoxazoles via cyclization with 2-aminophenols. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A widely used reagent for selective bromination. |
Modern Synthetic Pathways to the Benzo[d]oxazole Core with Thiol Functionality
The construction of the benzoxazole ring system is a cornerstone of the synthesis of the target molecule. Modern synthetic chemistry offers a plethora of methods for this transformation, often focusing on efficiency, selectivity, and mild reaction conditions.
Cyclization and Annulation Strategies for Benzoxazole Ring Formation
The most prevalent method for synthesizing the benzoxazole core is the condensation and subsequent cyclization of a 2-aminophenol with a variety of one-carbon synthons. These include carboxylic acids, aldehydes, orthoesters, and their derivatives. organic-chemistry.orgijpbs.com
The reaction of 2-aminophenols with aldehydes is a widely used method, often catalyzed by acids or transition metals. organic-chemistry.orgorganic-chemistry.org For instance, the condensation of a 2-aminophenol with an aldehyde can be achieved under mild conditions using a Brønsted acid and copper iodide as a combined catalyst system. organic-chemistry.org This method tolerates a range of substituents on the aminophenol ring, including bromo groups. organic-chemistry.org
Another efficient approach involves the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI, which also allows for the synthesis of various 2-substituted benzoxazoles. organic-chemistry.org
Regiospecific Introduction of the Thiol Moiety at Position 5
The introduction of a thiol group at the 5-position of the benzoxazole ring can be achieved either before or after the cyclization.
Pre-cyclization Thiolation:
A common strategy is to start with a phenol (B47542) that already contains a thiol or a protected thiol group at the para-position. The synthesis of 4-mercaptophenols can be achieved through various methods, including the reaction of a phenol with sulfur monochloride followed by reduction. acs.org The subsequent introduction of an amino group ortho to the hydroxyl group would provide the desired 2-amino-4-mercaptophenol precursor. The synthesis of 2-aminothiophenol (B119425) from 2-chloronitrobenzene has been reported, which could be adapted for the synthesis of 2-amino-4-mercaptophenol. ijpsonline.com
Post-cyclization Thiolation:
Direct C-H functionalization to form a C-S bond on a pre-formed benzoxazole ring is a more modern and atom-economical approach. researchgate.netrsc.orgresearchgate.net This can be achieved through transition-metal-catalyzed cross-coupling reactions or via radical pathways. For instance, the regioselective thiolation of aromatic C-H bonds can be accomplished by activating the thiol as an electrophilic species. acs.org
Selective Bromination Approaches at Position 2
The introduction of a bromine atom at the C2 position of the benzoxazole ring requires a selective bromination method. Direct C-H functionalization at the C2 position of benzoxazoles is a challenging yet attractive strategy. nih.gov
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various groups at the C2 position of azoles. acs.org While direct bromination at C2 can be difficult to control, alternative strategies involve the introduction of a directing group or the use of specific catalytic systems.
Another approach involves the synthesis of a 2-unsubstituted benzoxazole followed by bromination. The reactivity of the C2 position towards electrophilic substitution makes this a feasible route. Reagents like N-Bromosuccinimide (NBS) are commonly used for such transformations. esisresearch.org The reaction conditions can be tuned to achieve high selectivity for the C2 position.
Eco-Friendly and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including benzoxazoles. These protocols aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of benzoxazole derivatives. rsc.org Similarly, ultrasound-assisted synthesis provides an energy-efficient alternative to conventional heating. nih.gov
The use of green solvents, such as water or ionic liquids, is another important aspect of sustainable synthesis. nih.govorgchemres.org Water is an ideal green solvent due to its non-toxic and non-flammable nature. Ionic liquids, with their low vapor pressure and high thermal stability, can serve as both solvent and catalyst, and can often be recycled. nih.gov
Catalysis in Benzo[d]oxazole-5-thiol Synthesis
Catalysis plays a pivotal role in the development of efficient and sustainable synthetic methods for benzoxazoles. Both homogeneous and heterogeneous catalysts have been employed.
Homogeneous Catalysis:
Copper salts, particularly CuI and Cu(II) complexes, are widely used as catalysts for the cyclization step in benzoxazole synthesis. organic-chemistry.orgrsc.org Palladium catalysts are instrumental in C-H functionalization reactions for the introduction of substituents at various positions of the benzoxazole ring. organic-chemistry.orgacs.org
Heterogeneous Catalysis:
The use of heterogeneous catalysts offers significant advantages in terms of ease of separation and reusability. Nanoparticles of metals like copper and iron have been used as recyclable catalysts for benzoxazole synthesis. organic-chemistry.orgijpbs.com Solid acid catalysts, such as zeolites and supported acids, are also effective for the cyclization reaction. ijpbs.com
A notable example of a green catalyst is a Brønsted acidic ionic liquid gel, which has been used for the solvent-free synthesis of benzoxazoles with high yields and good recyclability of the catalyst. rsc.org Another innovative approach utilizes a composite catalyst of silver-palladium nanoparticles on oxygen-deficient tungsten-oxide nanorods, which can catalyze a four-step reaction sequence in one pot to produce benzoxazoles from simple starting materials under milder conditions. brown.edu Biocatalysis, using enzymes like hemoglobin or horseradish peroxidase, also presents a green alternative for the synthesis of 2-substituted benzoxazoles. patsnap.com
Table of Catalysts in Benzoxazole Synthesis:
| Catalyst | Reaction Type | Advantages |
| Copper Iodide (CuI) | Cyclization | Mild conditions, good yields organic-chemistry.org |
| Palladium Complexes | C-H Functionalization | High selectivity for C2-arylation organic-chemistry.org |
| Copper(II) Oxide Nanoparticles | Cyclization | Heterogeneous, recyclable organic-chemistry.org |
| Brønsted Acidic Ionic Liquid Gel | Cyclization | Solvent-free, recyclable catalyst rsc.org |
| Silver-Palladium Nanoparticles on Tungsten-Oxide | Multi-step Synthesis | One-pot, milder conditions, green starting materials brown.edu |
| Hemoglobin/Horseradish Peroxidase | Oxidative Cyclization | Biocatalysis, environmentally friendly patsnap.com |
Solvent-Minimization and Atom Economy Principles
The principles of solvent-minimization and atom economy are central to the development of environmentally benign synthetic processes. In the context of benzoxazole synthesis, significant strides have been made to reduce or eliminate the use of hazardous organic solvents and to maximize the incorporation of reactant atoms into the final product.
Solvent-free, or solid-state, synthesis represents a primary strategy for solvent minimization. A variety of catalysts have been shown to effectively promote the condensation of 2-aminophenols with various reagents under solvent-free conditions. For instance, the use of a Brønsted acidic ionic liquid gel as a catalyst has demonstrated high yields (85–98%) in the synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes at 130 °C. rsc.org This method offers the advantages of a reusable catalyst and a simple work-up procedure. rsc.orgnih.gov Another approach involves the use of Fe3O4@SiO2-SO3H nanoparticles as a magnetically separable and reusable catalyst for the condensation of 2-aminophenol with aldehydes at 50°C under solvent-free conditions, affording high yields of 2-arylbenzoxazoles. ajchem-a.com
Grindstone chemistry, a mechanochemical method, has also emerged as a rapid and solvent-free route. The synthesis of benzoxazole derivatives has been achieved in less than two minutes at room temperature with high yields (87–96%) using potassium ferrocyanide as a catalyst. rsc.org These solventless methods not only reduce environmental impact but can also lead to shorter reaction times and simplified purification processes.
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to products, is another key consideration. Traditional methods for benzoxazole synthesis often involve multi-step procedures with the formation of stoichiometric byproducts, leading to low atom economy. Modern approaches aim to address this through catalytic, one-pot reactions. For example, an electrochemical method for the synthesis of 2-arylbenzoxazoles from the oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of benzylamines proceeds without any catalyst under mild and green conditions, with water as the only byproduct, thus exhibiting high atom economy. rsc.orgrsc.org
The development of these methodologies for general benzoxazole synthesis provides a strong foundation for their application to the synthesis of this compound. The use of a suitable 2-amino-4-bromophenol-5-thiol precursor in these solvent-free and high atom economy reactions could offer a significantly greener route to this specific target molecule.
| Method | Catalyst | Conditions | Yield (%) | Key Advantages |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquid gel | 130 °C, solvent-free | 85-98 | Reusable catalyst, simple work-up |
| Nanoparticle Catalysis | Fe3O4@SiO2-SO3H | 50 °C, solvent-free | High | Magnetically separable, reusable |
| Grindstone Chemistry | Potassium ferrocyanide | Room temp., solvent-free, <2 min | 87-96 | Rapid, solvent-free |
| Electrochemical Synthesis | None | Mild, aqueous solution | High | High atom economy, no catalyst |
Flow Chemistry and Continuous Process Development
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of highly functionalized benzoxazoles has been demonstrated, showcasing its potential for the production of this compound and its analogues.
A significant example is the development of a multistep flow process for the synthesis of functionalized benzoxazoles from 3-halo-N-acyl anilines. cam.ac.uknih.gov This process involves a base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization to form an unstable lithiated benzoxazole intermediate. This reactive intermediate is then immediately quenched in-line with an electrophile to yield the desired substituted benzoxazole. cam.ac.uknih.gov The use of a continuous flow reactor allows for precise temperature control and minimizes the residence time of the unstable intermediate, thereby reducing the formation of byproducts that are often problematic in batch processes. cam.ac.uknih.gov This methodology achieved high yields and quality for the target benzoxazoles. cam.ac.uknih.gov
The principles of this flow process could be adapted for the synthesis of this compound. Starting with a suitably substituted N-acyl-2-aminophenol, a flow process could enable a safe and efficient cyclization to the benzoxazole core. Subsequent in-line functionalization, such as the introduction of the thiol group, could also be envisioned within a telescoped continuous flow setup.
Furthermore, automated flow-through synthesis has been successfully applied to the generation of heterocyclic thioethers. nih.gov This demonstrates the feasibility of incorporating the thiol functionality in a continuous manner. A telescoped photochemical thiol-ene reaction followed by cyclization in a continuous flow system has been developed for the synthesis of thiomorpholine, showcasing a time- and atom-efficient process. nih.govacs.org Such strategies could be explored for the late-stage introduction of the thiol group onto a pre-formed 2-bromobenzoxazole scaffold in a continuous manufacturing setting.
The development of continuous flow processes for benzoxazole synthesis represents a significant step towards more robust and scalable manufacturing. The ability to handle reactive intermediates safely and efficiently makes this technology particularly attractive for the synthesis of complex molecules like this compound.
| Flow Process | Starting Material | Key Steps | Advantages | Potential Application to Target Compound |
| Multistep Benzoxazole Synthesis | 3-halo-N-acyl anilines | Deprotonation, ortho-lithiation, cyclization, in-line quench | Precise temperature control, minimized byproduct formation, scalability | Synthesis of the 2-bromobenzoxazole core |
| Automated Heterocyclic Thioether Synthesis | Various heterocyclic scaffolds | Resin capture and release | High yield and purity, automation | Introduction of the thiol group |
| Telescoped Photochemical Thiol-Ene/Cyclization | Cysteamine hydrochloride and vinyl chloride | Photochemical reaction, base-mediated cyclization | Time- and atom-efficient, use of low-cost materials | Late-stage introduction of the thiol group |
Comparative Evaluation of Synthetic Efficiencies and Yields
The choice of a synthetic methodology for a target compound like this compound depends on a comparative evaluation of various factors, including reaction efficiency, yield, cost-effectiveness, and environmental impact. While specific data for the target compound is scarce, a comparative analysis of different synthetic strategies for analogous benzoxazoles can provide valuable insights.
In contrast, the advanced methodologies discussed above offer significant improvements. Solvent-free methods using recyclable catalysts not only enhance the green profile of the synthesis but also often lead to higher yields and simpler product isolation. For example, the use of a Brønsted acidic ionic liquid gel under solvent-free conditions provides excellent yields (85–98%) for a range of 2-arylbenzoxazoles. rsc.org Similarly, the Fe3O4@SiO2-SO3H nanocatalyst system also delivers high yields in the absence of a solvent. ajchem-a.com
The table below provides a comparative overview of different synthetic approaches for benzoxazoles, which can guide the selection of a suitable method for this compound.
| Synthetic Approach | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Traditional Batch Synthesis | Variable, often moderate | Hours to days | Well-established | Harsh conditions, waste generation, lower atom economy |
| Solvent-Free Catalysis | 85-98 | Minutes to hours | High yields, green, simple work-up | Catalyst cost and stability can be a factor |
| Flow Chemistry | Consistently high | Continuous | Scalable, safe, high process control | Initial equipment cost |
For the synthesis of a specialized and potentially high-value compound like this compound, a strategy that combines the principles of green chemistry with the efficiency of continuous processing would be ideal. A possible approach could involve a solvent-free, catalyzed cyclization to form the 2-bromobenzoxazole core, followed by a continuous flow process for the introduction of the thiol group. This hybrid approach could maximize both the environmental sustainability and the economic viability of the synthesis.
Mechanistic Investigations of 2 Bromobenzo D Oxazole 5 Thiol Reactivity
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C2 position of the benzoxazole (B165842) ring is a key site for functionalization. This position is electronically deficient, making the attached bromine a good leaving group in nucleophilic substitution reactions. pharmaguideline.com The general reactivity of halogen atoms on the oxazole (B20620) ring facilitates their replacement by a variety of nucleophiles, providing a direct pathway to novel 2-substituted benzoxazole derivatives. pharmaguideline.com
Pathways Involving Thiolates and Other Nucleophiles
The C2-bromine atom on the benzoxazole scaffold can be displaced by a range of nucleophiles. In reactions analogous to those seen with other bromo-substituted heterocycles, nucleophiles such as amines, alkoxides, and thiolates can readily substitute the bromine. For instance, studies on similar brominated heterocyclic systems demonstrate that heating in the presence of nucleophiles like morpholine (B109124) or piperidine (B6355638) in a suitable solvent leads to the corresponding amino-substituted products. mdpi.com This type of substitution allows for the introduction of diverse functional groups, significantly expanding the molecular complexity and potential applications of the resulting compounds. The reaction proceeds via a standard nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the bromide ion.
Metal-Catalyzed Cross-Coupling Methodologies
Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds at the C2 position. The bromine atom serves as an excellent handle for various palladium, nickel, or copper-catalyzed transformations. dtu.dk Methodologies such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are expected to be highly effective for derivatizing 2-Bromobenzo[d]oxazole-5-thiol. These reactions have been successfully applied to a wide array of aryl and heteroaryl bromides, including those with a benzoxazole core. uni-goettingen.deijpbs.com For example, nickel-catalyzed cross-coupling reactions have been shown to be effective for the formation of C-S bonds, providing a route to thioethers. uni-regensburg.de
The table below illustrates representative metal-catalyzed cross-coupling reactions on related bromo-heterocyclic scaffolds, which are mechanistically applicable to this compound.
| Catalyst System | Reactant | Product Type | Yield | Reference |
| NiBr₂·3H₂O / Photocatalyst | 4-Bromobenzonitrile & Cyclohexanethiol | Thioether | 94% | uni-regensburg.de |
| Copper Catalyst | Aryl Alcohols & Thiols | Thioether | up to 97% | nih.gov |
| Palladium Catalyst | o-Aminophenol & Isocyanides | 2-Aminobenzoxazole | - | ijpbs.com |
Electrophilic Reactivity of the Thiol Group
The thiol (-SH) group at the C5 position is a strong nucleophile and a key site for a variety of chemical transformations. Its reactivity is central to the synthesis of more complex molecules derived from the parent compound. While the section is titled "Electrophilic Reactivity," it describes processes where the thiol group acts as a nucleophile, reacting with various electrophiles.
Thiol-Mediated Oxidative Processes and Reactive Species Generation
The thiol group is readily susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted into a range of sulfur-containing functional groups. Mild oxidation typically yields a disulfide bridge, forming a dimer of the parent molecule. Stronger oxidizing agents, such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA), can further oxidize the thiol to a sulfenic acid, a sulfinic acid, or ultimately a sulfonic acid. These oxidative transformations can also lead to the generation of reactive sulfur species that can participate in subsequent reactions. The Pummerer reaction, for example, involves the oxidation of a related sulfide (B99878) to a sulfoxide, which then rearranges upon activation to form a thionium (B1214772) ion intermediate capable of reacting with nucleophiles. acs.org
Addition Reactions of the Thiol Moiety
As a soft nucleophile, the thiol group readily participates in addition reactions with various electrophilic partners. rsc.org A prominent example is the Michael addition (or conjugate addition) reaction, where the thiolate anion adds to α,β-unsaturated carbonyl compounds, nitriles, or nitroalkenes. beilstein-journals.org This reaction is a highly efficient method for forming carbon-sulfur bonds under mild conditions. beilstein-journals.org The development of probes for detecting thiols has extensively utilized such addition reactions, highlighting their reliability and broad applicability. rsc.orgnih.gov
Formation of Thioethers and Thiol Esters
One of the most fundamental reactions of the thiol group is its conversion to thioethers and thiol esters. Thioethers are typically synthesized via the nucleophilic substitution of alkyl halides by the thiolate anion, generated by treating the thiol with a base. mdpi.com A wide variety of methods exist for thioetherification, including copper-catalyzed and nickel-catalyzed decarbonylative couplings. nih.govorganic-chemistry.org Similarly, thiol esters can be formed by the reaction of the thiol with acyl chlorides or carboxylic acids activated with coupling agents. These reactions provide stable derivatives and are crucial for building more elaborate molecular architectures.
The following table presents examples of thioether synthesis methodologies applicable to the thiol group of this compound.
| Reagents | Product | Methodology | Yield | Reference |
| Alkyl/Aryl Halides, ROCS₂K | Dialkyl/Alkyl Aryl Thioether | Thiol-free sulfuration | Excellent | mdpi.com |
| Thioesters, [Rh(cod)Cl]₂ | Thioethers | Decarbonylative thioetherification | - | organic-chemistry.org |
| Carboxylic Acids, Thiols, Ni-catalyst | Thioethers | Decarbonylative thioetherification | Good | organic-chemistry.org |
| Aromatic Amines, Alkyl Halides, Cu-catalyst | Thioethers | Dual C-S bond formation | - | organic-chemistry.org |
| 1,3,4-Oxadiazole, 2-chloro-5-(chloromethyl)thiophene | Oxadiazole Thioether | Nucleophilic Substitution | - | pensoft.net |
Intramolecular Cyclization and Rearrangement Reactions
Detailed research findings on the intramolecular cyclization and rearrangement reactions specific to this compound are not currently documented in scientific literature. It is plausible that, under specific conditions, the thiol group could participate in intramolecular cyclization, potentially involving the bromine atom at the 2-position or other parts of the benzoxazole ring system. The nature of such reactions would be highly dependent on the reagents and reaction conditions employed.
Rearrangement reactions are a common feature in heterocyclic chemistry. wiley-vch.de For the broader oxazole class, the Cornforth rearrangement describes the exchange of substituents between the C4 and C5 positions of the oxazole ring via a nitrile ylide intermediate. wikipedia.org Whether a similar rearrangement could be induced in a 2-bromobenzo[d]oxazole system is a matter for future experimental and theoretical exploration.
Quantum Chemical Characterization of Reaction Intermediates and Transition States
A comprehensive understanding of the reaction mechanisms of this compound would necessitate quantum chemical calculations. These computational methods are crucial for characterizing the structures and energies of transient species such as reaction intermediates and transition states. Such studies on related heterocyclic systems have provided valuable insights into reaction pathways that are difficult to probe experimentally. nih.gov
For any potential intramolecular cyclization or rearrangement of this compound, density functional theory (DFT) or other high-level ab initio calculations could be employed to:
Determine the optimized geometries of reactants, intermediates, transition states, and products.
Calculate the activation energies associated with different potential reaction pathways.
Analyze the electronic structure to understand charge distribution and bonding changes throughout the reaction.
Without such dedicated studies, any discussion of the specific intermediates and transition states for this compound would be unfounded.
Kinetic and Thermodynamic Profiling of Key Transformations
Experimental kinetic and thermodynamic studies are essential for a complete mechanistic picture of any chemical transformation. This data provides quantitative information on reaction rates, equilibria, and the influence of various parameters such as temperature, concentration, and catalysts.
For this compound, a kinetic and thermodynamic profile would involve:
Measuring reaction rates under different conditions to determine the rate law and activation parameters (e.g., activation energy, enthalpy, and entropy of activation).
Determining the equilibrium constants for reversible reactions to calculate the standard Gibbs free energy, enthalpy, and entropy changes.
This information would be invaluable for optimizing reaction conditions and for a deeper understanding of the factors controlling the reactivity of this compound. Currently, no such kinetic or thermodynamic data for the transformations of this compound has been reported.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromobenzo D Oxazole 5 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing precise information about the chemical environment of magnetically active nuclei such as hydrogen (¹H) and carbon (¹³C).
One-dimensional NMR provides fundamental data on the types and numbers of protons and carbons in a molecule. While specific experimental data for 2-Bromobenzo[d]oxazole-5-thiol is not widely published, expected chemical shifts can be predicted based on the analysis of similar structures. For instance, in related brominated benzoxazole (B165842) and benzothiazole (B30560) derivatives, aromatic protons typically resonate in the range of δ 7.0-8.5 ppm. nih.govnih.govuniversiteitleiden.nl The thiol proton (S-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
In the ¹³C NMR spectrum, the carbon atoms of the benzoxazole ring system are expected to appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-Br) would be influenced by the halogen's electronegativity and anisotropy, while the carbon of the C=N group within the oxazole (B20620) ring would likely resonate at a lower field (higher ppm value). nih.govrsc.org For comparison, the carbonyl carbon in a similar 7-Bromobenzo[d]oxazol-2(3H)-one structure appears around δ 154–155 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | m |
| Aromatic-H | 7.0 - 8.0 | m |
| Aromatic-H | 7.0 - 8.0 | m |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-S | ~110-125 |
| C-Br | ~115-130 |
| Aromatic C-H | ~110-135 |
| Aromatic C-H | ~110-135 |
| Aromatic C-H | ~110-135 |
| C-O | ~140-155 |
Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, helping to establish their connectivity on the benzene (B151609) ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This would definitively assign the carbon signal for each protonated carbon in the aromatic ring. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. sdsu.edu This is crucial for identifying quaternary carbons (carbons with no attached protons) and piecing together the entire molecular framework. For example, correlations from the aromatic protons to the carbons of the oxazole ring would confirm the fusion of the two ring systems. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of a molecule. researchgate.net In the case of this compound, NOESY could help confirm the spatial proximity of protons on the benzene ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C=N stretching of the oxazole ring would likely be found around 1600-1650 cm⁻¹. The C-O stretching vibration is expected in the 1200-1300 cm⁻¹ range. The S-H stretching band, which can sometimes be weak, would appear in the 2550-2600 cm⁻¹ region. For comparison, the carbonyl stretch in 7-Bromobenzo[d]oxazol-2(3H)-one is observed at 1753–1736 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The C-Br and C-S stretching vibrations, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | >3000 |
| S-H stretch | 2550-2600 |
| C=N stretch | 1600-1650 |
| Aromatic C=C stretch | 1450-1600 |
| C-O stretch | 1200-1300 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. universiteitleiden.nl Analysis of related brominated compounds shows that fragmentation often involves the loss of the bromine atom or other small neutral molecules. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. mdpi.com For this compound, the theoretical exact mass for the molecular formula C₇H₄BrNOS can be calculated and compared to the experimental value obtained from HRMS. This comparison can confirm the elemental formula with a high degree of confidence. nih.govuniversiteitleiden.nl
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum provides information about the electronic structure and conjugation within the molecule. Benzoxazole derivatives typically exhibit π→π* transitions. ijpbs.com For a related compound, 4,6-Dibromobenzoxazole-2-thione, π→π* transitions are detected around 300–350 nm. The absorption maxima (λ_max) and molar absorptivity values are characteristic of the specific chromophore system present in this compound. mdpi.com
X-Ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal XRD would provide precise information on its molecular geometry, including bond lengths, bond angles, and torsional angles. Such an analysis would also reveal the packing of molecules in the crystal lattice, governed by intermolecular interactions like hydrogen bonding, halogen bonding, and π-π stacking.
The benzoxazole core is anticipated to be nearly planar, with the bromine and thiol substituents lying in or close to the plane of the fused ring system. Key bond lengths, such as the C-Br, C-S, C-O, and C-N bonds, can be accurately determined, providing insight into the electronic distribution within the molecule. For example, the C-Br bond length is expected to be in the typical range for an aryl-bromine single bond.
An illustrative set of expected crystallographic parameters for this compound, based on data from analogous structures, is presented below.
Interactive Data Table: Illustrative Crystallographic Data for a Benzoxazole Derivative
| Parameter | Expected Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~5.2 |
| b (Å) | ~6.4 |
| c (Å) | ~12.4 |
| α (°) | ~86 |
| β (°) | ~84 |
| γ (°) | ~77 |
| Volume (ų) | ~400 |
| Z | 2 |
Note: The data in this table is illustrative and based on published data for structurally related compounds. It serves to provide an expected range for the crystallographic parameters of this compound.
Chromatographic and Electrophoretic Methods for Purity and Separation Studies
The assessment of purity and the separation of this compound from reaction mixtures or impurities rely heavily on chromatographic and electrophoretic techniques.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds. A reversed-phase HPLC method would be highly suitable for this compound. In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. For a brominated and thiolated benzoxazole, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. sielc.comthieme-connect.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to resolve all components in a complex mixture. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, likely in the range of 220-280 nm. sielc.com
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, would likely provide good separation. nih.gov The spots can be visualized under UV light or by using a staining agent if the compounds are not UV-active.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 70% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
Note: This table presents a typical set of starting parameters for an HPLC method for a compound like this compound, based on methods for similar structures. thieme-connect.complos.org
Electrophoretic Methods:
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique. Given the acidic nature of the thiol group and the potential for the benzoxazole nitrogen to be protonated, the charge state of this compound will be pH-dependent. Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates ions based on their electrophoretic mobility in an applied electric field. This technique could be employed to determine the purity of the compound and also to study its ionization behavior by analyzing its mobility at different pH values. researchgate.net The use of a buffer system, such as a phosphate (B84403) or borate (B1201080) buffer, is essential to maintain a constant pH and ionic strength during the separation.
Computational and Theoretical Chemistry Studies on 2 Bromobenzo D Oxazole 5 Thiol
Electronic Structure and Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be in molecular orbitals that extend over the entire molecule. The formation of these orbitals arises from the constructive (bonding) and destructive (antibonding) overlap of atomic orbitals. youtube.com
For 2-Bromobenzo[d]oxazole-5-thiol, the electronic structure is defined by its bicyclic heteroaromatic core. The fusion of the benzene (B151609) ring with the oxazole (B20620) ring creates a delocalized π-electron system, which is characteristic of aromatic compounds and contributes to its stability. ambeed.com The electronic properties are further modulated by its substituents:
Bromine Atom: As a halogen, bromine is an electronegative, electron-withdrawing group that influences the electron density distribution across the aromatic system primarily through an inductive effect. This can create electron-deficient regions on the molecule. mdpi.com
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, likely involving the sulfur atom and the π-system, while the LUMO would be distributed over the electron-deficient areas. The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. nih.gov It is widely employed to calculate ground-state properties and predict chemical reactivity. ajchem-a.com For this compound, DFT calculations can provide valuable insights.
Ground State Properties: DFT can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. It can also calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.
Reactivity Prediction: DFT calculations yield several descriptors that help predict reactivity:
HOMO and LUMO Energies: The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. A small HOMO-LUMO gap suggests higher reactivity.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen, nitrogen, and sulfur atoms, while the hydrogen of the thiol group would be a site of positive potential. mdpi.com
The following table presents hypothetical DFT-calculated properties for this compound, based on typical values for similar heterocyclic compounds.
Table 1: Representative DFT-Calculated Properties for this compound
| Property | Representative Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule. |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, which is crucial for understanding conformational flexibility and non-covalent interactions.
For this compound, MD simulations can explore:
Conformational Analysis: The primary source of flexibility in this relatively rigid molecule is the rotation around the C-S bond of the thiol group. MD simulations can map the potential energy surface of this rotation to identify the most stable conformations in different environments (e.g., in a vacuum, in water, or bound to a protein).
Intermolecular Interactions: In a condensed phase or a biological system, this compound can form various intermolecular interactions. MD simulations can model hydrogen bonding involving the thiol group (acting as a donor) and the nitrogen or oxygen atoms (acting as acceptors). They can also simulate π-π stacking interactions between the aromatic benzoxazole (B165842) rings of adjacent molecules. These interactions are fundamental to understanding its physical properties and its binding to biological macromolecules. acs.org
In Silico Modeling of Ligand-Target Interactions
In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery. nih.gov This technique predicts the preferred orientation of a ligand when bound to a target molecule, usually a protein receptor or an enzyme, to form a stable complex. rroij.com The process involves predicting the binding mode and affinity, which is often expressed as a docking score.
Benzoxazole and benzothiazole (B30560) derivatives have been investigated as inhibitors for various enzymes involved in diseases like cancer and microbial infections. researchgate.netresearchgate.net For this compound, a typical molecular docking study would involve:
Preparation: Obtaining the 3D structures of this compound and a selected protein target (e.g., from the Protein Data Bank).
Docking: Placing the ligand into the active site of the protein using a docking algorithm. The program samples numerous orientations and conformations of the ligand within the binding site.
Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.
Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.
The table below illustrates a hypothetical docking result for this compound with a putative kinase enzyme target.
Table 2: Illustrative Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase ABC | -8.2 | Lys72 | Hydrogen Bond (with N of oxazole) |
| Asp184 | Hydrogen Bond (with SH group) | ||
| Leu130 | Hydrophobic Interaction | ||
| Phe182 | π-π Stacking (with benzoxazole ring) |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ajchem-a.com
A QSAR/QSPR study on derivatives of this compound would involve:
Dataset: Synthesizing or computationally generating a library of analogues by modifying substituents on the benzoxazole ring.
Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment from DFT). chemscene.com
Model Building: A statistical model (e.g., multiple linear regression, partial least squares) is created to correlate the descriptors with the measured activity (e.g., IC₅₀ for enzyme inhibition) or property (e.g., solubility).
Validation: The model's predictive power is rigorously tested to ensure it is statistically significant and not a result of chance correlation.
Such models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are most important for the desired effect. For instance, a QSAR model might reveal that higher activity is correlated with increased hydrophobicity (LogP) and the presence of a hydrogen bond donor at a specific position. nih.gov
Chemoinformatic Approaches for Virtual Screening and Lead Optimization
Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery.
Virtual Screening: This approach involves screening large libraries of chemical compounds computationally to identify those most likely to bind to a specific drug target. nih.gov If this compound is identified as a hit compound, similarity-based virtual screening can be performed. This involves searching databases for compounds with a similar chemical fingerprint or 3D shape, which are then prioritized for experimental testing.
Lead Optimization: Once a "lead" compound like this compound is identified, chemoinformatic tools are used to guide its optimization into a drug candidate. tmu.edu.tw This iterative process involves making small, targeted modifications to the lead structure and using computational models (like QSAR and docking) to predict the effect on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, a computational model might suggest replacing the bromine atom with a trifluoromethyl group to improve metabolic stability or adding a carboxylic acid group to enhance solubility, guiding synthetic chemistry efforts efficiently. nih.gov
Applications of 2 Bromobenzo D Oxazole 5 Thiol in Contemporary Organic Synthesis and Chemical Biology
Strategic Use as a Synthetic Building Block and Intermediate
2-Bromobenzo[d]oxazole-5-thiol is classified as a valuable heterocyclic building block in organic synthesis. bldpharm.com Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a thiol (-SH) and a bromo (-Br) group. The thiol group, attached to the benzene (B151609) ring, is a soft nucleophile, making it reactive towards soft electrophiles and suitable for S-alkylation, S-arylation, and oxidation reactions. Concurrently, the bromine atom at the 2-position of the benzoxazole (B165842) ring renders this carbon susceptible to nucleophilic substitution and, more significantly, makes it an ideal handle for a wide array of transition metal-catalyzed cross-coupling reactions. mdpi.com This dual reactivity allows chemists to use the molecule as a linchpin, sequentially or selectively introducing different molecular fragments to build intricate chemical structures. The benzoxazole core itself is a privileged scaffold found in many biologically active compounds and functional materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | bldpharm.com |
| Molecular Formula | C₇H₄BrNOS | sigmaaldrich.com |
| Molecular Weight | 230.09 g/mol | sigmaaldrich.com |
| CAS Number | 1803799-56-5 | bldpharm.com |
| Functional Groups | Thiophenol, Bromo-Heterocycle | bldpharm.com |
| pKa (Thiol Group) | ~8.5–9.0 (estimated) | vulcanchem.com |
| Classification | Organic Building Block, Heterocycle | bldpharm.com |
Development of Complex Heterocyclic Scaffolds and Libraries
The bifunctional nature of this compound is expertly exploited for the development of complex heterocyclic scaffolds and for parallel synthesis of chemical libraries. nih.gov The bromine atom serves as a key functional group for creating carbon-carbon and carbon-heteroatom bonds through modern synthetic methods. mdpi.com Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and C-H activation/arylation are commonly employed to attach various aryl or heteroaryl groups at the 2-position. mdpi.com
Simultaneously or in a subsequent step, the thiol group can be engaged in a different set of chemical transformations. Its nucleophilicity allows for straightforward reactions like S-alkylation with alkyl halides or Michael additions to α,β-unsaturated systems. This orthogonal reactivity is paramount for building molecular diversity from a single, advanced intermediate. For instance, a library of compounds can be generated by first performing a Suzuki coupling with a set of boronic acids at the bromide position, followed by reacting the resulting products with a panel of electrophiles at the thiol position. This strategy is efficient for drug discovery programs, where the rapid generation of diverse structures is crucial for identifying new therapeutic leads. nih.govencyclopedia.pub
Table 2: Orthogonal Reactivity of this compound
| Reactive Site | Reaction Type | Reagents/Catalysts | Potential Outcome |
|---|---|---|---|
| 2-Bromo | Suzuki-Miyaura Coupling | Arylboronic Acids, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C-C Bond Formation (Biaryls) |
| 2-Bromo | Stille Coupling | Organostannanes, Pd Catalyst | C-C Bond Formation |
| 2-Bromo | Buchwald-Hartwig Amination | Amines, Pd Catalyst, Ligand | C-N Bond Formation |
| 5-Thiol | S-Alkylation | Alkyl Halides, Base | Thioether Formation |
| 5-Thiol | Michael Addition | α,β-Unsaturated Carbonyls/Nitriles | Thioether Formation |
| 5-Thiol | Oxidation | Oxidizing Agents (e.g., H₂O₂) | Disulfide or Sulfonic Acid Formation |
Design and Synthesis of Advanced Functional Materials
The unique electronic and structural characteristics of the benzoxazole system are leveraged in materials science. chemimpex.com The ability to functionalize this compound at two positions allows for its incorporation into larger, well-defined architectures.
The benzoxazole nucleus is an electron-deficient system that can be integrated into conjugated polymers and small molecules for optoelectronic applications. The bromine atom on this compound is a synthetic handle used to incorporate this heterocycle into polymer backbones via cross-coupling polymerization reactions. mdpi.com By reacting the bromo-functionalized monomer with di-boronic acids or other bifunctional coupling partners, polymers with alternating benzoxazole units can be synthesized. These materials often exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The thiol group offers a secondary site for modification, allowing for the tuning of the material's properties, such as solubility or solid-state packing, or for post-polymerization functionalization.
The thiol functional group has a strong affinity for the surfaces of noble metal nanoparticles, particularly gold (Au). ulb.ac.be This makes this compound an ideal ligand for the surface functionalization of gold nanoparticles (GNPs). ulb.ac.be The thiol group acts as a robust anchor, forming a covalent Au-S bond that attaches the molecule to the nanoparticle surface. ulb.ac.be This process creates a self-assembled monolayer where the bromo-benzoxazole unit is projected away from the surface. rsc.org This exposed functional end can then be used for further chemical modifications, enabling the construction of multifunctional nanomaterials for applications in biosensing, diagnostics, and targeted drug delivery. rsc.orgnih.gov
Construction of Chemical Probes and Tags for Biological Systems
The development of chemical tools to probe biological systems is a cornerstone of chemical biology. The structure of this compound provides a scaffold for creating such tools. mdpi.com
While the molecule itself contains a thiol, its 2-bromo-benzoxazole fragment can be viewed as a tunable electrophilic "warhead" for covalent labeling of proteins. nih.gov Covalent inhibitors and probes often rely on an electrophilic group that can form a permanent bond with a nucleophilic amino acid residue, such as cysteine, on a target protein. nih.gov The bromine atom at the 2-position of the electron-deficient benzoxazole ring makes it susceptible to nucleophilic aromatic substitution by the thiol side chain of a cysteine residue. nih.gov
Researchers can tether a reporter group (like a fluorophore or biotin) to the 5-thiol position of the molecule, and the resulting conjugate can then be used to covalently label proteins via the 2-bromo position. The reactivity of this electrophilic warhead can be tuned by modifying the electronics of the benzoxazole ring system, allowing for the design of probes with specific reactivity profiles for targeting particular proteins in complex biological mixtures. nih.gov This approach expands the toolbox of available electrophiles for creating potent and selective covalent probes and inhibitors. nih.govthermofisher.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Bromobenzo[d]oxazole-2-thiol |
| Cysteine |
| Gold |
| Biotin |
| Carbon disulfide |
| 2-aminophenol (B121084) |
| Hydrazine (B178648) hydrate (B1144303) |
| Benzene diazonium chloride |
| Thiophenol |
| 2-mercaptoethanol |
| N-chlorosuccinimide |
| Phosphorus oxychloride |
| Polyphosphoric acid |
| Staphylococcus aureus |
| Escherichia coli |
| 2-(4-hydroxyphenyl)benzo[d]oxazol-6-ol |
| Benzo[1,2-d:4,5-d′]bis( chemimpex.commdpi.comCurrent time information in Bangalore, IN.thiadiazole) |
| 4-bromobenzo[1,2-d:4,5-d′]bis( chemimpex.commdpi.comCurrent time information in Bangalore, IN.thiadiazole) |
| 2-bromo-5-(2-ethylhexyl)thiophene |
| Morpholine (B109124) |
| Piperidine (B6355638) |
| Pyrrolidine |
| Aniline |
| Toluene |
| Tetrahydrofuran (THF) |
Sensing and Imaging Applications
No published studies were found that investigate the use of this compound as a probe for sensing or imaging specific analytes or biological processes. The development of a sensor or imaging agent would require detailed studies of its photophysical properties (absorption, emission, quantum yield) and how these properties change upon interaction with a target molecule or ion. Such data for this compound is not currently available in the literature.
Applications in Catalysis and Organocatalysis
There is no available research to suggest that this compound has been explored as a catalyst or organocatalyst. The potential for the thiol group to coordinate with metal centers or for the heterocyclic scaffold to participate in catalytic cycles has not been investigated or reported in peer-reviewed articles.
Rational Design of Ligands for Biochemical Research
While the benzoxazole scaffold is of interest in medicinal chemistry, there are no specific studies detailing the rational design of this compound as a ligand for specific biological targets such as enzymes or receptors. Such research would involve computational modeling (docking studies) and experimental validation (binding assays), which have not been published for this particular compound.
Systematic Exploration of Derivatives and Analogues of 2 Bromobenzo D Oxazole 5 Thiol
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
The biological activity and physicochemical properties of benzoxazole (B165842) derivatives are intricately linked to their structural features. For compounds related to 2-bromobenzo[d]oxazole-5-thiol, the substituents at the 2- and 5-positions of the benzoxazole core are of critical importance.
Key Findings from SAR and SPR Studies:
Influence of Halogens: The presence and position of halogen atoms on the benzoxazole ring significantly modulate the electronic properties and biological activity of the molecule. A bromine atom at the 5-position, as in 5-bromobenzoxazole derivatives, has been shown to enhance binding affinity to certain biological targets when compared with non-halogenated versions. nih.gov The electron-withdrawing nature of halogens like bromine and chlorine can increase the molecule's reactivity and its potential for interaction with enzymatic targets. researchgate.netbohrium.com
Role of the Thiol Group: The thiol group at the 5-position, or its isomeric placement at the 2-position, provides a key site for nucleophilic reactions. This allows for the synthesis of a wide array of derivatives and is crucial for the molecule's interaction with biological systems, including potential covalent bonding with protein residues. chemimpex.comnih.gov
Impact of Substituents: Studies on related benzoxazole structures show that electron-withdrawing groups, such as nitro or fluoro substituents, can increase the potency of these compounds in various biological assays. smolecule.com For instance, in a series of α-ketoheterocycles, introducing electron-withdrawing groups to the benzoxazole scaffold led to a significant increase in inhibitory potency against certain enzymes. smolecule.com Conversely, electron-releasing groups like methyl can also enhance activity, suggesting that the optimal substitution depends on the specific biological target.
Table 1: Structure-Property Relationship Insights for Substituted Benzoxazoles
| Structural Feature | Position | Observed Effect | Reference |
|---|---|---|---|
| Halogen (Br, Cl) | 5 | Enhances binding affinity and reactivity. | nih.gov |
| Electron-Withdrawing Groups (NO₂, F) | Benzene (B151609) Ring | Can increase biological potency. | smolecule.com |
| Electron-Releasing Groups (e.g., Methyl) | Benzene Ring | Can improve chemical yield and enantioselectivity in certain reactions. | |
| Thiol/Thione Group | 2 or 5 | Acts as a key nucleophilic center for derivatization. | chemimpex.comnih.gov |
Synthesis and Characterization of Substituent Modifications on the Thiol Group
The thiol group of this compound and its isomers is a versatile functional handle for synthesizing a variety of derivatives. Its nucleophilic character allows for reactions such as S-alkylation, S-acylation, and the formation of thioethers and thioesters.
A common synthetic route involves the S-alkylation of a benzoxazole-thiol precursor. For example, 2-mercaptobenzoxazoles can be readily alkylated with reagents like ethyl chloroacetate (B1199739) or allyl bromide in the presence of a base such as potassium carbonate. drugdesign.org A similar strategy can be applied to this compound to yield a range of thioether derivatives.
In one documented pathway, 2-mercaptobenzoxazole (B50546) was reacted with benzhydryl bromide using n-BuLi to form an unstable lithium thiolate intermediate, which then rapidly converted to the 2-(benzhydrylthio)benzo[d]oxazole product, a compound with known antimalarial properties. google.com Another study detailed the S-alkylation of 2-mercaptobenzoxazoles with various phenacyl bromides to produce ketone derivatives, which were subsequently reduced to the corresponding alcohols. nih.gov These reactions highlight the synthetic utility of the thiol group for creating libraries of new compounds.
Table 2: Examples of Reactions Involving the Thiol Group in Benzoxazoles
| Precursor | Reagent | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzoxazole | Ethyl Chloroacetate | S-Alkylation | Thioacetate (B1230152) Ester | drugdesign.org |
| 2-Mercaptobenzoxazole | Allyl Bromide | S-Alkylation | Allyl Thioether | |
| Benzo[d]oxazole-2-thiol | Benzhydryl Bromide | S-Alkylation (via Li-thiolate) | Benzhydryl Thioether | google.com |
| 5-Bromo-2-mercaptobenzoxazole | Phenacyl Bromides | S-Alkylation | S-Phenacyl Ketones | nih.gov |
Positional Isomers and Halogen Variations on the Benzo[d]oxazole Core
The arrangement of substituents on the benzo[d]oxazole scaffold significantly impacts the molecule's properties. Investigations into positional isomers of this compound and analogs with different halogens provide crucial insights for rational drug design.
Positional Isomers: Isomers such as 5-bromobenzo[d]oxazole-2-thiol, 2-bromobenzo[d]oxazole-7-thiol, and 4,6-dibromobenzooxazole-2-thione (B594882) have been synthesized and studied. chemimpex.comsmolecule.com The position of the bromine atom influences the electronic distribution across the aromatic system, while the location of the thiol group affects its reactivity and how the molecule can orient itself within a biological target site. For example, the synthesis of 5-chlorobenzo[d]oxazole-2-thiol is achieved by reacting 2-amino-4-chlorophenol (B47367) with potassium hydroxide (B78521) and carbon disulfide. rsc.org This highlights a general method adaptable for various halogenated isomers.
Halogen Variations: Replacing the bromine atom with other halogens like chlorine or iodine alters the molecule's steric and electronic profile. For instance, 5-chlorobenzooxazole-2-thiol and 5-iodobenzo[d]oxazole-2-thiol are known compounds. chemicalbook.combldpharm.com The synthesis of 2,5-dichlorobenzoxazole can be achieved by treating 5-chloro-2-mercaptobenzoxazole (B1348873) with thionyl chloride. chemicalbook.com The variation in halogen affects properties like lipophilicity and the potential for halogen bonding, which can be critical for target engagement.
Table 3: Comparison of Selected Isomers and Halogen Analogs
| Compound Name | CAS Number | Key Structural Difference | Reference |
|---|---|---|---|
| This compound | 1803799-56-5 | Parent Compound | N/A |
| 5-Bromobenzo[d]oxazole-2-thiol | 439607-87-1 | Isomer: Br at C5, SH at C2 | chemimpex.com |
| 2-Bromobenzo[d]oxazole-7-thiol | 1013643-09-8 | Isomer: Br at C2, SH at C7 | smolecule.com |
| 5-Chlorobenzooxazole-2-thiol | 22876-19-3 | Halogen Analog: Cl at C5, SH at C2 | chemicalbook.com |
| 4,6-Dibromobenzooxazole-2-thione | 1215206-48-6 | Di-halogenated Isomer | |
| 5-Iodobenzo[d]oxazole-2-thiol | 93614-44-9 | Halogen Analog: I at C5, SH at C2 | bldpharm.com |
Heterocyclic Ring System Modifications and Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, the benzoxazole ring system can be replaced with other heterocyclic cores that mimic its size, shape, and electronic characteristics.
Common bioisosteres for the benzoxazole ring include benzothiazole (B30560) and benzimidazole (B57391). researchgate.netdrugdesign.orgchemistryjournal.net These replacements maintain the bicyclic aromatic structure but alter the heteroatom composition, which can lead to different biological activities and metabolic stabilities.
Benzothiazole Analogs: Benzothiazoles are closely related bioisosteres to benzoxazoles, where the oxygen atom is replaced by sulfur. researchgate.net This substitution can alter the geometry and electronic nature of the ring system. Research on compounds like 2-bromo-6-arylbenzothiazoles and various 2-mercaptobenzothiazole (B37678) derivatives provides a basis for comparison and suggests that this scaffold can also be a fruitful area for exploration. mdpi.com
Benzimidazole Analogs: Replacing the benzoxazole oxygen with a nitrogen atom yields a benzimidazole core. drugdesign.org Benzimidazoles can act as both hydrogen bond donors and acceptors, offering different interaction possibilities with biological targets compared to benzoxazoles. The design of benzimidazole derivatives as bioisosteres has been successfully employed to create selective kinase inhibitors. researchgate.netresearchgate.net
Table 4: Bioisosteric Scaffolds for the Benzo[d]oxazole Ring
| Original Scaffold | Bioisosteric Scaffold | Key Change | Potential Impact | Reference |
|---|---|---|---|---|
| Benzo[d]oxazole | Benzo[d]thiazole | Oxygen replaced by Sulfur | Altered ring geometry and electronics; potential for different metabolic pathways. | researchgate.net |
| Benzo[d]oxazole | Benzo[d]imidazole | Oxygen replaced by Nitrogen (NH) | Adds hydrogen bond donor capability; changes in basicity and polarity. | drugdesign.orgresearchgate.net |
| Benzo[d]oxazole | Indazole | Oxazole (B20620) ring replaced by pyrazole | Different arrangement of nitrogen atoms, altering dipole moment and H-bonding patterns. | drugdesign.org |
Hybrid Molecule Design Incorporating the this compound Moiety
The this compound scaffold can serve as a versatile building block for the construction of hybrid molecules. This approach involves covalently linking the benzoxazole moiety to another distinct pharmacophore, often through a flexible or rigid linker, to create a single molecule with the potential for dual or enhanced activity.
The reactive thiol group is an ideal anchor point for such modifications. For instance, studies have shown the synthesis of hybrid molecules by first reacting 2-mercaptobenzoxazole with ethyl chloroacetate to form a thioacetate intermediate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide, which serves as a versatile linker to connect other molecular fragments, such as isatin (B1672199) or various aldehydes, via a hydrazone bridge. mdpi.com
Another strategy involves creating hybrid molecules by linking a pharmacologically active acid, such as indomethacin, to a thiol-containing scaffold like 1,3,4-oxadiazole-2-thiol. mdpi.com A similar approach could be envisioned for this compound, where its thiol group is used to attach it to other known active agents, potentially leading to compounds with novel multi-target profiles. The synthesis of propargylamine (B41283) derivatives from mercaptobenzoxazoles also demonstrates the potential for creating complex hybrid structures through Mannich reactions. scispace.com
Table 5: Strategies for Hybrid Molecule Design
| Scaffold | Linker Strategy | Attached Moiety | Potential Application | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzoxazole | Acetohydrazide/Hydrazone | Isatin / Substituted Aldehydes | Anticancer Agents | mdpi.com |
| 2-Mercaptobenzoxazole | Propargylamine (via Mannich reaction) | Secondary Amines | Antimicrobial Agents | scispace.com |
| Thiol-containing Heterocycle | Ester/Amide Linkage | Indomethacin (NSAID) | Anti-inflammatory Agents | mdpi.com |
Emerging Research Frontiers and Future Perspectives for 2 Bromobenzo D Oxazole 5 Thiol
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Detailed Research Findings and Future Directions:
Retrosynthesis Prediction: AI models, particularly those based on deep learning and graph neural networks, are increasingly adept at retrosynthetic analysis. mit.edu An AI system could be trained on vast databases of heterocyclic chemistry reactions to propose efficient pathways to 2-Bromobenzo[d]oxazole-5-thiol, potentially identifying more cost-effective or higher-yielding routes than those devised through traditional chemical intuition.
Reaction Condition Optimization: The synthesis of substituted benzoxazoles often requires careful optimization of catalysts, solvents, and temperatures. rsc.org ML algorithms can analyze a matrix of experimental parameters to rapidly identify the optimal conditions for synthesizing this compound or for its subsequent reactions, minimizing byproduct formation and maximizing yield. This data-driven approach surpasses the traditional one-factor-at-a-time experimental method. rsc.org
Predictive Property Analysis: AI can predict the physicochemical and biological properties of a molecule before it is ever synthesized. chemrxiv.org For this compound, AI models could forecast its potential as a kinase inhibitor, an antimicrobial agent, or a material component, guiding synthetic efforts toward the most promising applications.
Table 1: Potential AI/ML Applications in the Study of this compound
| AI/ML Application | Potential Impact on Research | Relevant Algorithms |
| Retrosynthetic Analysis | Design of novel, efficient synthesis routes from available precursors. mit.edu | Transformer Models, Graph Neural Networks (GNNs) |
| Reaction Optimization | Rapid identification of optimal temperature, catalyst, and solvent conditions. | Bayesian Optimization, Random Forest |
| Property Prediction | In-silico screening for biological activity or material properties. chemrxiv.org | Support Vector Machines (SVM), Deep Neural Networks (DNN) |
| Automated Synthesis | Integration with robotic platforms for high-throughput synthesis and testing. rsc.org | Reinforcement Learning |
Advanced Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems beyond the individual molecule, relies on non-covalent interactions to create complex, functional architectures. hku.hk The structure of this compound contains several key features—a thiol group capable of hydrogen bonding and disulfide formation, a bromine atom for halogen bonding, and an aromatic system for π-π stacking—making it an intriguing candidate for designing self-assembling systems.
Detailed Research Findings and Future Directions:
Directed Self-Assembly: The thiol (-SH) group is well-known for its ability to form reversible disulfide bonds (S-S) under oxidative conditions. This dynamic covalent chemistry could be harnessed to form macrocycles or supramolecular polymers. nsf.gov Furthermore, the bromine atom can act as a halogen bond donor, interacting with Lewis bases to direct the assembly of molecules into predictable, ordered structures like nanotubes or gels. nsf.govnih.gov
Host-Guest Chemistry: The benzoxazole (B165842) core could be incorporated into larger macrocyclic hosts or cages. These structures could be designed to selectively bind guest molecules, with the thiol or bromo groups acting as recognition sites or reactive handles for sensing applications.
Functional Materials: Self-assembled materials derived from this compound could exhibit interesting properties. For example, ordered π-stacking of the benzoxazole rings might lead to materials with useful electronic or photophysical characteristics, while the formation of porous networks could be applied to molecular separation or catalysis.
Green and Sustainable Industrial-Scale Synthesis Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a building block like this compound, developing a sustainable synthesis is crucial for its potential large-scale application.
Detailed Research Findings and Future Directions:
Atom Economy: Research would focus on synthetic routes that maximize the incorporation of atoms from reactants into the final product. This could involve one-pot, multi-component reactions where the benzoxazole ring is formed and functionalized in a single, efficient step. rsc.org
Use of Safer Solvents and Reagents: Future methodologies would prioritize the replacement of hazardous solvents and reagents. For example, the synthesis of the benzoxazole core, which can involve reagents like carbon disulfide, could be re-evaluated to use greener alternatives or solvent-free conditions. nih.govresearchgate.net Water is increasingly being explored as a solvent for heterocyclic synthesis. researchgate.net
Catalytic Routes: The development of highly efficient and recyclable catalysts (e.g., heterogeneous catalysts) would be a key objective. This would replace stoichiometric reagents that generate large amounts of waste, a common issue in traditional organic synthesis.
Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Benzoxazoles
| Synthesis Aspect | Traditional Approach | Potential Green Approach |
| Solvents | Chlorinated solvents (e.g., DCM), DMF nih.gov | Water, ethanol, supercritical CO₂, or solvent-free conditions researchgate.net |
| Reagents | Stoichiometric use of aggressive reagents | Catalytic systems, use of safer reagents (e.g., enzyme catalysis) |
| Energy Input | High-temperature reflux for extended periods | Microwave-assisted synthesis, photochemical methods rsc.org |
| Waste Generation | Significant inorganic and organic waste | High atom economy, recyclable catalysts, biodegradable byproducts |
Exploration of Photo- and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer powerful, sustainable alternatives to traditional thermal methods for driving chemical reactions. These techniques use light or electricity, respectively, to generate highly reactive intermediates under mild conditions.
Detailed Research Findings and Future Directions:
C-H Functionalization: Direct C–H functionalization is a highly sought-after transformation in organic synthesis. Photo- or electrocatalytic methods could be explored to selectively introduce new functional groups onto the benzene (B151609) ring of this compound, bypassing the need for pre-functionalized starting materials. mdpi.com
Cross-Coupling Reactions: The bromine atom at the 2-position is a prime handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). mdpi.com Developing photo- or electrochemical versions of these reactions could reduce the reliance on expensive and often air-sensitive palladium catalysts and ligands, offering a more sustainable pathway to complex derivatives.
Thiol-Ene/Yne Chemistry: The thiol group is highly reactive in photo-initiated thiol-ene and thiol-yne "click" reactions. This would allow for the efficient and specific conjugation of this compound to polymers, biomolecules, or surfaces under mild, catalyst-free conditions, opening avenues in materials science and bioconjugation.
Development of Next-Generation Computational Models for Predictive Chemistry
Computational chemistry provides indispensable tools for understanding molecular structure, properties, and reactivity. rsc.org For a novel compound like this compound, developing accurate computational models would be a crucial first step in predicting its behavior and guiding experimental work.
Detailed Research Findings and Future Directions:
Quantum Mechanical Modeling: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of this compound. This can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize its behavior in chemical reactions.
Molecular Dynamics Simulations: To explore its potential in supramolecular chemistry, molecular dynamics (MD) simulations could model the self-assembly process. These simulations can predict how multiple molecules of this compound would interact and organize in different solvents over time, providing insight into the formation of larger structures. nih.gov
Hybrid QM/MM Models: For studying the interaction of this compound with a biological target, such as an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models would be employed. These models offer a balance of accuracy and computational cost, treating the key interaction region with high-level quantum mechanics and the surrounding protein and solvent with classical mechanics.
Q & A
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Method/Technique | Reference |
|---|---|---|
| Molecular Weight | HRMS | |
| Melting Point | Differential Scanning Calorimetry | |
| Solubility in DMSO | Gravimetric Analysis | |
| pKa (Thiol Group) | Potentiometric Titration |
Note : Replace placeholders with experimental data from peer-reviewed studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
